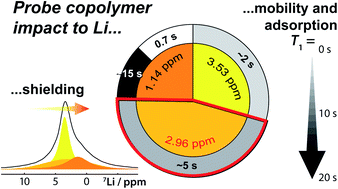Investigation of low molecular weight sulfur–limonene polysulfide electrodes in Li–S cells†
Journal of Materials Chemistry A Pub Date: 2022-08-17 DOI: 10.1039/D2TA04162F
Abstract
The use of inverse vulcanized copolymeric electrodes have typically provided favorable effects on one the most challenging aspects of Li–S cell chemistry, the capacity retention. Unfortunately, it is not clearly understood which properties of the material are responsible for this effect. A lack of understanding as to which aspects of the copolymer are beneficial or detrimental to Li–S cell function gives rise to certain challenges in comparative studies and in justifying further development of inverse vulcanized copolymers. This work sheds light on understanding function by providing a detailed multi-scale structural and lithiation picture of poly(S-r-limonene), a material demonstrated to show superior areal capacity and long cycle lifetimes. X-ray powder diffraction (XRD) is used to characterize the crystalline sulfur phases within the material, solid-state NMR to selectively monitor lithiation and local structure evolution of the hydrocarbon crosslinks and K-edge X-ray Absorption Near Edge Structure (XANES) spectroscopy to provide insight on the speciation of interfacial moieties. In poly(S-r-limonene), effective Li–S capacity retention appears to rely on its low molecular weight and close proximity between the aromatic, alkene, and aliphatic functionalities. Comparisons to other copolymeric electrode materials studied using this approach reveal clear differences in lithium mobility based on the hydrocarbon functionalities present in the copolymer. Such insight provides opportunities for rational design of tailored copolymeric systems to maximize Li–S cell capacity retention.

Recommended Literature
- [1] Courses
- [2] Talaroketals A and B, unusual bis(oxaphenalenone) spiro and fused ketals from the soil fungus Talaromyces stipitatus ATCC 10500†
- [3] Theoretical study of hydrogen dissociative adsorption on strained pseudomorphic monolayers of Cu and Pd deposited onto a Ru(0001) substrate
- [4] Sensitivity analysis for speciated isotope dilution mass spectrometry†‡
- [5] Naphthoquinone–dopamine hybrids disrupt α-synuclein fibrils by their intramolecular synergistic interactions with fibrils and display a better effect on fibril disruption†
- [6] Oligomerisation of ethene by new palladium iminophosphine catalysts
- [7] Visible-light promoted oxidative cyclization of cinnamic acid derivatives using xanthone as the photocatalyst†
- [8] An erythrocyte membrane-modified biomimetic synergistic nanosystem for cancer anti-vascular therapy and initial efficacy monitoring†
- [9] Discussion
- [10] Diamond surface engineering for molecular sensing with nitrogen—vacancy centers










